2-(2-Chloro-4-methylphenyl)thiazolidine

Übersicht

Beschreibung

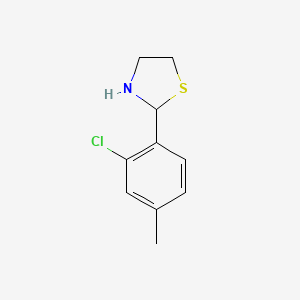

2-(2-Chloro-4-methylphenyl)thiazolidine is a heterocyclic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the chloro and methyl groups on the phenyl ring further enhances its chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-4-methylphenyl)thiazolidine typically involves the reaction of 2-chloro-4-methylbenzaldehyde with cysteamine hydrochloride. This reaction proceeds through a condensation mechanism, forming the thiazolidine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis, can be employed to improve efficiency and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Chloro-4-methylphenyl)thiazolidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazoline derivatives.

Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

2-(2-Chloro-4-methylphenyl)thiazolidine has been investigated for several medicinal applications:

- Antimicrobial Activity : Research indicates that thiazolidine derivatives exhibit significant antibacterial properties. For example, studies have shown that thiazolidine-2,4-dione derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics like oxacillin and cefuroxime . This suggests that this compound could be a candidate for developing new antimicrobial agents.

- Anticancer Properties : Recent studies have focused on the anticancer potential of thiazolidine derivatives. For instance, novel thiazolidine-2,4-dione hybrids have demonstrated efficacy against various cancer cell lines, including HepG2 and MCF-7. These compounds showed promising results in inhibiting cell proliferation and inducing apoptosis .

- Antidiabetic Effects : Thiazolidinediones are known for their role in managing diabetes by improving insulin sensitivity. The structural characteristics of this compound may contribute to similar effects, warranting further investigation into its potential as an antidiabetic agent .

Numerous studies have assessed the biological activity of this compound and its derivatives:

- In Vitro Studies : In vitro assays have demonstrated the compound's ability to inhibit bacterial growth and cancer cell proliferation. For instance, derivatives exhibited MIC values ranging from 0.078 to 0.283 µM against Mycobacterium tuberculosis strains .

- Mechanism of Action : The mechanism underlying the biological effects of thiazolidine derivatives often involves interaction with specific molecular targets such as enzymes and receptors. For example, docking studies suggest strong binding affinities between these compounds and targets involved in cancer progression .

Case Studies

Several notable studies highlight the applications of thiazolidine derivatives:

- Antimycobacterial Activity : A study reported the synthesis of new thiazolidine derivatives that showed high antimycobacterial activity against Mycobacterium tuberculosis, indicating their potential as coadjuvants in TB treatment .

- Anticancer Screening : Another research effort synthesized a series of thiazolidine derivatives and screened them against multiple cancer cell lines, revealing significant anticancer activity linked to specific structural modifications .

- Antibacterial Efficacy : A comprehensive study evaluated new thiazolidine-based hybrids against Gram-positive and Gram-negative bacteria, demonstrating their effectiveness and low toxicity compared to reference antibiotics .

Wirkmechanismus

The mechanism of action of 2-(2-Chloro-4-methylphenyl)thiazolidine involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The chloro and methyl groups on the phenyl ring can enhance binding affinity and selectivity towards specific targets. This compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Thiazolidine: The parent compound without the chloro and methyl substituents.

Thiazolidinone: A similar compound with a carbonyl group at the 4-position.

Thiazole: A related heterocyclic compound with a similar ring structure but different chemical properties.

Uniqueness: 2-(2-Chloro-4-methylphenyl)thiazolidine is unique due to the presence of the chloro and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its potential as a therapeutic agent and its utility in organic synthesis .

Biologische Aktivität

2-(2-Chloro-4-methylphenyl)thiazolidine is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the realms of oncology and antimicrobial research. This compound is structurally related to thiazolidin-4-one, which has been extensively studied for its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Target Enzymes : It inhibits key enzymes involved in inflammatory pathways and cancer cell proliferation, particularly through the inhibition of VEGFR-2 and EGFR tyrosine kinases.

- Cell Signaling : The compound modulates cellular signaling pathways that influence cell growth and survival, leading to potential apoptosis in cancer cells .

- Receptor Activation : It activates PPAR-γ receptors, which are involved in glucose metabolism and insulin sensitivity, showcasing its potential as an anti-diabetic agent.

The compound exhibits several notable biochemical properties:

- Antioxidant Activity : It scavenges reactive oxygen species (ROS), contributing to its protective effects against oxidative stress.

- Anti-inflammatory Effects : By inhibiting specific enzymes in inflammatory pathways, it demonstrates significant anti-inflammatory activity .

- Metabolic Pathways : this compound undergoes metabolic transformations primarily in the liver through phase I and phase II reactions.

Research Findings

Recent studies have highlighted the compound's efficacy across various biological contexts:

-

Anticancer Activity :

- In vitro studies have shown that this compound induces cytotoxicity in cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer) through apoptosis mechanisms .

- The compound's structural modifications enhance its potency against these cell lines, indicating a structure-activity relationship (SAR) that merits further exploration .

-

Antimicrobial Properties :

- The compound has exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like oxacillin .

- Structure–activity relationship analyses suggest multiple mechanisms underpinning its antibacterial effects, warranting deeper investigation into its therapeutic potential .

Case Studies

Several case studies have been conducted to evaluate the biological activity of thiazolidine derivatives, including:

- Study on Cytotoxicity : A study assessed the cytotoxic effects of various thiazolidine derivatives against human cancer cell lines using MTT assays. Results indicated that certain derivatives showed higher cytotoxicity than others, reinforcing the importance of structural modifications in enhancing biological activity .

- Antibacterial Efficacy : Another study synthesized new thiazolidine derivatives and tested their antibacterial activity. The results demonstrated that some compounds exhibited antibacterial properties superior to standard treatments, highlighting their potential as novel therapeutic agents .

Comparison with Similar Compounds

The following table summarizes the comparative biological activities of this compound with related compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Chloro and methyl substituents enhance reactivity |

| Thiazolidinone | Moderate | Low | Lacks specific substituents |

| Thiazole | Low | Moderate | Different ring structure |

Eigenschaften

IUPAC Name |

2-(2-chloro-4-methylphenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNS/c1-7-2-3-8(9(11)6-7)10-12-4-5-13-10/h2-3,6,10,12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKOKLWYPZKHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2NCCS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.